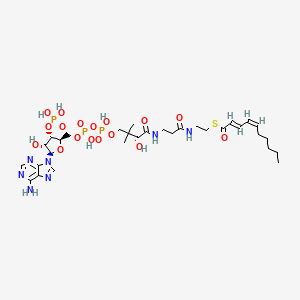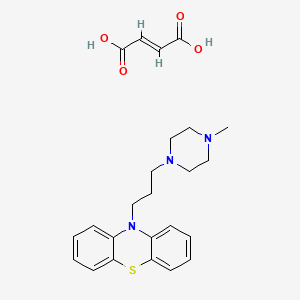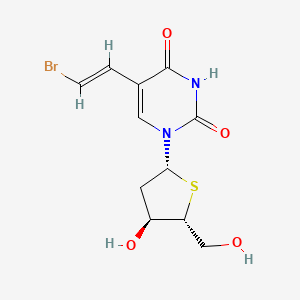![molecular formula C18H20N5O4+ B1236450 N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)
N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(1-methyl-2-pyridin-1-iumyl)cyclohexylidene]amino]-2,4-dinitroaniline is a C-nitro compound.
Aplicaciones Científicas De Investigación
Chemical Rearrangements and Synthesis
- Nedolya et al. (2002) observed unusual thermal rearrangements in a compound structurally related to N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline, highlighting the compound's potential in synthetic chemistry (Nedolya, Brandsma, & Trofimov, 2002).
Enzyme-linked Immunosorbent Assays
- Krämer et al. (2008) developed sensitive assays for 2,4-dinitroaniline, a compound related to the target molecule, demonstrating its potential use in environmental monitoring (Krämer, Forster, & Kremmer, 2008).
Ligand Synthesis for Catalytic Reactions
- Zafar et al. (2018) synthesized N-(1-methylpyridin-4(1H)-ylidene)amine ligands, related to the target compound, which improved the catalytic activity of palladium in carbon-carbon cross-coupling reactions (Zafar, Zahra, Tahir, Mughal, Nazar, & Rafique, 2018).
Phosphorogenic Sensors for Biothiols
- Tso, Liu, and Lo (2017) reported the synthesis of cyclometalated iridium(III) polypyridine complexes containing a 2,4-dinitrophenyl ether moiety, demonstrating the use of the target compound class in developing sensors for biothiols (Tso, Liu, & Lo, 2017).
Molecular and Crystal Structure Analysis
- Bryndal et al. (2012) analyzed the molecular and crystal structures of 2-amino-4-methylpyridine derivatives, providing insight into the structural properties of compounds similar to the target molecule (Bryndal, Kucharska, Sąsiadek, Wandas, Lis, Lorenc, & Hanuza, 2012).
Catalysis in Organic Synthesis
- Ghorbani‐Vaghei and Amiri (2014) synthesized N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, demonstrating the potential of compounds similar to the target molecule in catalyzing organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).
Screening for Phytotoxicity and Antimitotic Activity
- Ozheredov et al. (2009) screened 2,4- and 2,6-dinitroaniline derivatives for phytotoxicity and antimitotic activity, suggesting potential agricultural applications of compounds related to the target molecule (Ozheredov, Yemets, Brytsun, Ozheredova, Lozynsky, & Blume, 2009).
Polymerization Catalysis
- Houghton et al. (2008) synthesized metal complexes using compounds structurally related to the target molecule for testing as ethylene polymerization catalysts (Houghton, Simonovic, Whitwood, Douthwaite, Carabineiro, Yuan, Marques, & Gomes, 2008).
Environmental Degradation of Herbicides
- Ni et al. (2016) characterized a pendimethalin nitroreductase enzyme, relevant to the degradation of dinitroaniline herbicides, suggesting environmental applications for compounds like the target molecule (Ni, Wang, Li, Yao, Dai, He, He, & Hong, 2016).
Propiedades
Fórmula molecular |
C18H20N5O4+ |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H20N5O4/c1-21-11-5-4-8-17(21)14-6-2-3-7-15(14)19-20-16-10-9-13(22(24)25)12-18(16)23(26)27/h4-5,8-12,14,20H,2-3,6-7H2,1H3/q+1/b19-15+ |
Clave InChI |
WOJYSKMQJAIHRX-XDJHFCHBSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1C\2CCCC/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C[N+]1=CC=CC=C1C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C[N+]1=CC=CC=C1C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



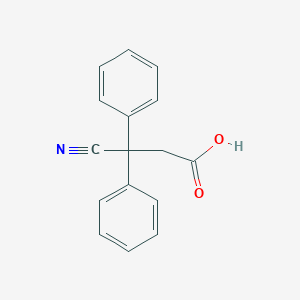
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)


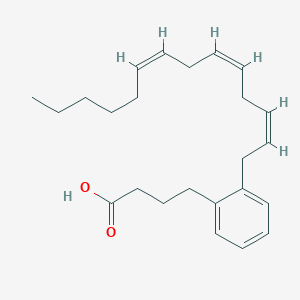
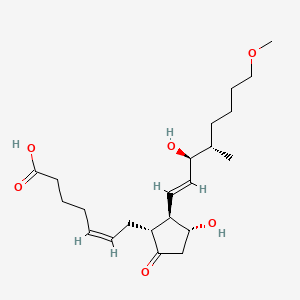
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)



